

Application Notes and Protocols for the PARP7 Inhibitor RBN-2397

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Compound of Interest

Compound Name: *Hexahydro-1-(2-pyridyl)-2H-azepin-2-one*

CAS No.: 51263-32-2

Cat. No.: B1295016

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A Guide for Researchers in Oncology and Drug Development

These application notes provide a comprehensive overview of the techniques and protocols for evaluating the immunological effects of RBN-2397, a first-in-class PARP7 inhibitor. RBN-2397 has been shown to stimulate tumor-intrinsic Type I interferon (IFN) signaling, leading to an enhanced adaptive immune response and increased infiltration of immune cells into the tumor microenvironment (TME).[1] This document outlines the key methodologies for quantifying these changes, complete with detailed protocols and data presentation formats. While the user inquired about "**Hexahydro-1-(2-pyridyl)-2H-azepin-2-one**," the extensively studied and published potent and selective PARP7 inhibitor is RBN-2397. This guide will focus on RBN-2397 as the primary exemplar for a PARP7 inhibitor.

Introduction to PARP7 as a Therapeutic Target

Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase (mART) that has emerged as a critical regulator of cellular stress responses and innate immunity.[2][3] Upregulated in various cancers, PARP7 acts as a negative regulator

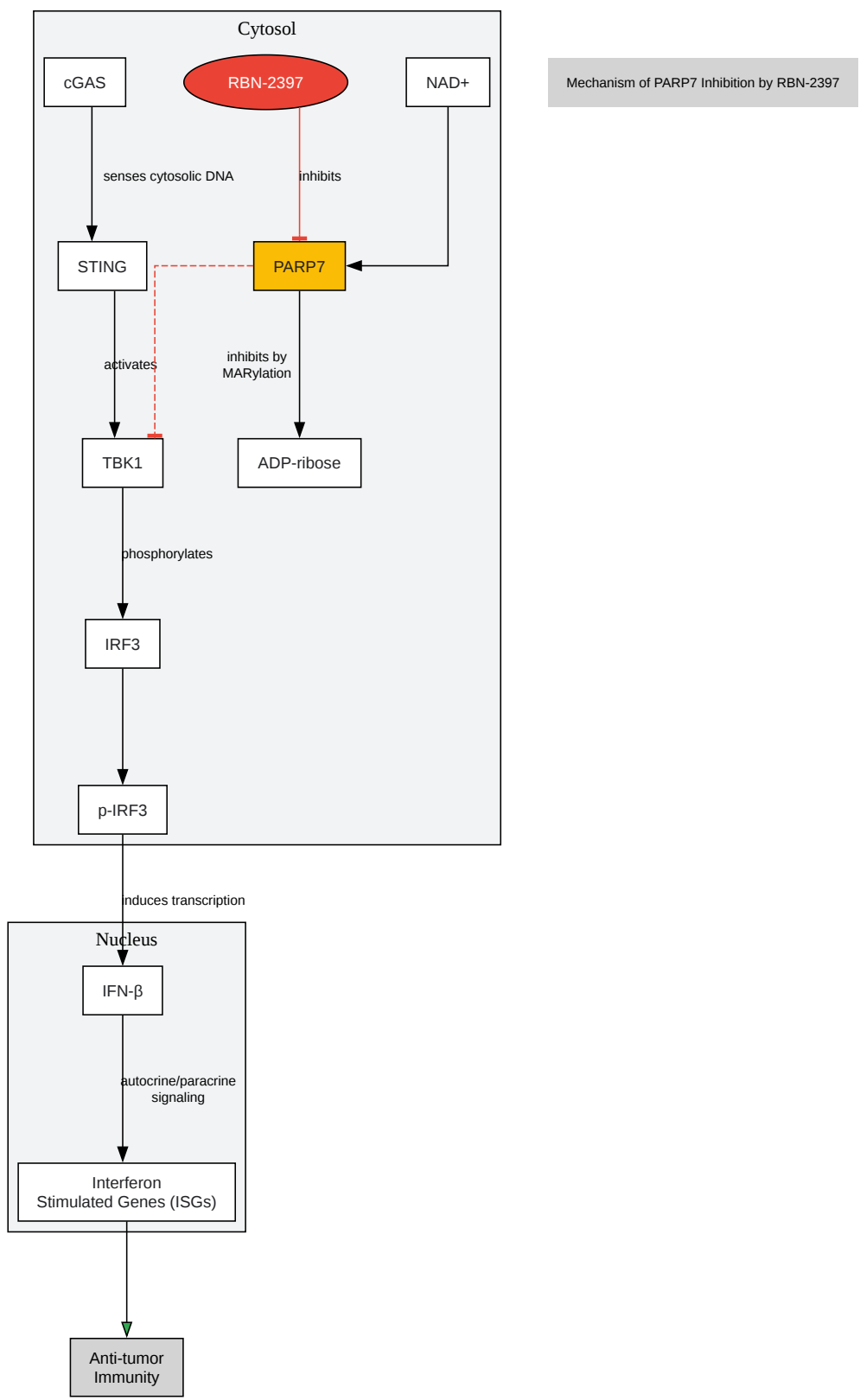
of the Type I interferon (IFN) response, a key pathway in anti-tumor immunity.[4][5][6] By suppressing this pathway, cancer cells can evade immune surveillance. The inhibition of PARP7, therefore, presents a promising therapeutic strategy to restore anti-tumor immunity.[5]

RBN-2397 is a potent and selective small-molecule inhibitor of PARP7.[4][7] It has been shown to reactivate the Type I IFN signaling pathway in tumor cells, leading to both direct anti-proliferative effects and the stimulation of an adaptive immune response.[4][5] Preclinical studies have demonstrated that RBN-2397 can induce complete tumor regression and establish durable anti-tumor immunity.[4][5] This document provides detailed protocols for researchers to investigate the biochemical and cellular effects of RBN-2397 and other potential PARP7 inhibitors.

Mechanism of Action: Restoring Type I Interferon Signaling

PARP7 negatively regulates the Type I IFN response by targeting and inhibiting TANK-binding kinase 1 (TBK1), a key kinase in the cGAS-STING pathway.[2][3][8] Upon sensing cytosolic DNA, cGAS activates STING, which in turn recruits and activates TBK1. Activated TBK1 phosphorylates and activates the transcription factor IRF3, which then translocates to the nucleus and induces the expression of Type I interferons (e.g., IFN- β). PARP7 has been shown to mono-ADP-ribosylate (MARylate) TBK1, thereby suppressing its kinase activity and blocking the downstream signaling cascade.[3]

RBN-2397, as a competitive inhibitor of the NAD⁺ binding site of PARP7, prevents the MARylation of TBK1 and other potential substrates.[5][7] This releases the "brake" on the Type I IFN pathway, leading to the production of interferons and the subsequent activation of an anti-tumor immune response.



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Figure 1: Mechanism of PARP7 Inhibition. RBN-2397 blocks PARP7-mediated inhibition of TBK1, restoring Type I IFN signaling and promoting anti-tumor immunity.

Biochemical Assays for PARP7 Inhibitor Characterization

PARP7 Enzymatic Activity Assay (Homogeneous AlphaLISA® Format)

This assay quantifies the enzymatic activity of PARP7 by measuring the mono-ADP-ribosylation of a biotinylated histone substrate.

Principle: A recombinant PARP7 enzyme is incubated with a biotinylated histone substrate and NAD⁺. The resulting ADP-ribosylated histone is detected using an ADP-ribose binding reagent linked to an acceptor bead and a streptavidin-conjugated donor bead. In the presence of an inhibitor, the enzymatic reaction is reduced, leading to a decrease in the AlphaLISA® signal.[9]

Materials:

- Recombinant human PARP7 enzyme
- Biotinylated Histone H3.1
- NAD⁺
- AlphaLISA® Acceptor beads (conjugated with ADP-ribose binding reagent)
- AlphaLISA® Streptavidin-Donor beads
- Assay Buffer (e.g., 50 mM Tris pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 0.1% BSA, 1 mM DTT)
- 384-well white microplates
- Plate reader capable of AlphaLISA® detection

Protocol:

- Prepare serial dilutions of RBN-2397 or the test compound in assay buffer.

- In a 384-well plate, add 2.5 μ L of the compound dilutions.
- Add 2.5 μ L of PARP7 enzyme solution (final concentration \sim 1 nM).
- Add 2.5 μ L of a mixture of biotinylated histone (final concentration \sim 50 nM) and NAD⁺ (final concentration \sim 100 nM).
- Incubate the plate at room temperature for 60 minutes.
- Add 2.5 μ L of AlphaLISA® acceptor beads.
- Incubate for 60 minutes at room temperature in the dark.
- Add 2.5 μ L of AlphaLISA® streptavidin-donor beads.
- Incubate for 30 minutes at room temperature in the dark.
- Read the plate on an AlphaLISA®-compatible plate reader.
- Calculate IC₅₀ values using a non-linear regression curve fit.

PARP7 Binding Affinity Assay (Fluorescence Polarization)

This assay measures the binding affinity of an inhibitor to PARP7.

Principle: A fluorescently labeled probe that binds to the NAD⁺ pocket of PARP7 is used. When the probe is bound to the larger PARP7 enzyme, it tumbles slower in solution, resulting in a high fluorescence polarization (FP) signal. A competitive inhibitor will displace the probe, leading to a decrease in the FP signal.

Materials:

- Recombinant human PARP7 enzyme
- Fluorescently labeled PARP7 probe
- Assay Buffer (as above)

- 384-well black microplates
- Plate reader with FP capabilities

Protocol:

- Prepare serial dilutions of RBN-2397 or the test compound.
- In a 384-well plate, add test compound, PARP7 enzyme, and the fluorescent probe.
- Incubate at room temperature for 30-60 minutes, protected from light.
- Measure fluorescence polarization.
- Calculate Kd or Ki values from the resulting dose-response curves.

Parameter	RBN-2397	Reference
PARP7 IC50	<3 nM	[5][7]
PARP7 Kd	0.001 μ M (1 nM)	[7]

Cell-Based Assays for Evaluating PARP7 Inhibitor Activity

Cell Proliferation Assay

This assay determines the effect of the PARP7 inhibitor on the growth of cancer cell lines.

Principle: Cancer cells are treated with the inhibitor over several days, and cell viability is measured using a colorimetric or luminescent method.

Materials:

- Cancer cell lines (e.g., NCI-H1373 lung cancer cells[7], OVCAR4 ovarian cancer cells[10])
- Complete cell culture medium
- RBN-2397 or test compound

- 96-well clear-bottom plates
- Cell viability reagent (e.g., CellTiter-Glo®, MTT, or crystal violet[10])
- Plate reader

Protocol:

- Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Treat cells with a serial dilution of the PARP7 inhibitor.
- Incubate for 3-6 days, replenishing the media with fresh compound every 2-3 days if necessary.[10]
- Add the cell viability reagent according to the manufacturer's instructions.
- Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
- Calculate IC50 values for cell growth inhibition. For example, RBN-2397 has an IC50 of 20 nM in NCI-H1373 lung cancer cells.[7]

Target Engagement Assay (Split NanoLuc® System)

This assay quantifies the engagement of the inhibitor with endogenous PARP7 in living cells.
[11]

Principle: A small, 11-amino-acid tag (HiBiT) is knocked into the endogenous PARP7 locus using CRISPR/Cas9. When the large NanoLuc® fragment (LgBiT) is added to the cell lysate, it complements with the HiBiT tag to form a functional NanoLuc® luciferase, generating a luminescent signal proportional to the amount of PARP7 protein. Inhibitor binding can stabilize PARP7, leading to an increased signal.[11]

Materials:

- HiBiT-tagged PARP7 cell line
- RBN-2397 or test compound

- LgBiT protein and Nano-Glo® substrate (Promega)
- 96-well white plates
- Luminometer

Protocol:

- Seed HiBiT-tagged PARP7 cells in a 96-well plate.
- Treat with serial dilutions of the inhibitor for a defined period (e.g., 18 hours).[\[11\]](#)
- Lyse the cells and add the LgBiT protein and Nano-Glo® substrate.
- Measure luminescence.
- Calculate EC50 values for target engagement.

Western Blot for STAT1 Phosphorylation

This assay measures the activation of the Type I IFN pathway by detecting the phosphorylation of STAT1.

Principle: Inhibition of PARP7 leads to the production of Type I IFNs, which signal through the IFNAR receptor to activate the JAK-STAT pathway, resulting in the phosphorylation of STAT1 (p-STAT1).

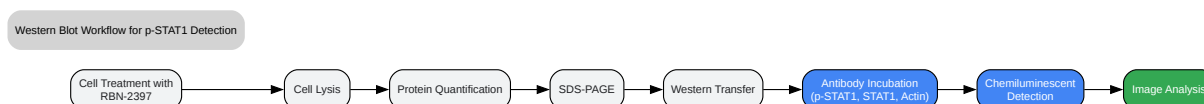
Materials:

- Cancer cell line (e.g., NCI-H1373)
- RBN-2397 or test compound
- Cell lysis buffer
- Primary antibodies (p-STAT1, total STAT1, β -actin)
- HRP-conjugated secondary antibody

- Chemiluminescent substrate
- Western blotting equipment

Protocol:

- Treat cells with the PARP7 inhibitor for a specified time (e.g., 24 hours).[7]
- Lyse the cells and determine protein concentration.
- Perform SDS-PAGE and transfer proteins to a PVDF membrane.
- Block the membrane and incubate with primary antibodies overnight.
- Wash and incubate with the secondary antibody.
- Add chemiluminescent substrate and image the blot.
- Quantify the p-STAT1/total STAT1 ratio. RBN-2397 shows a dose-dependent increase in STAT1 phosphorylation in NCI-H1373 cells.[7]



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Figure 2: Western Blot Workflow. A schematic representation of the steps involved in detecting p-STAT1 as a marker of Type I IFN pathway activation.

In Vivo Assessment of PARP7 Inhibitors

In preclinical models, RBN-2397 has been shown to induce complete tumor regressions and establish long-term immune memory.[4][5]

Key In Vivo Experiments:

- Syngeneic Mouse Models: To evaluate the effect of PARP7 inhibition on the tumor microenvironment and anti-tumor immunity.
- Tumor Growth Inhibition Studies: Mice bearing tumors are treated with the inhibitor, and tumor volume is measured over time.
- Immunophenotyping: Tumors and spleens are harvested, and immune cell populations (e.g., CD8+ T cells, regulatory T cells) are analyzed by flow cytometry.[1]
- Gene Expression Analysis: Gene expression changes in the tumor, particularly of interferon-stimulated genes (ISGs), can be measured by NanoString or RNA-seq.[5]

Conclusion

The PARP7 inhibitor RBN-2397 represents a novel immunotherapeutic agent with a distinct mechanism of action. By restoring Type I IFN signaling in tumor cells, it can overcome immune suppression and promote a robust anti-tumor response. The protocols outlined in this document provide a framework for researchers to characterize the biochemical and cellular activities of RBN-2397 and other potential PARP7 inhibitors, facilitating further research and development in this promising area of cancer therapy.

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